molecular formula C25H22FNO4 B3067575 Fmoc-2-fluoro-L-homophenylalanine CAS No. 1260587-53-8

Fmoc-2-fluoro-L-homophenylalanine

Cat. No. B3067575
CAS RN: 1260587-53-8
M. Wt: 419.4 g/mol
InChI Key: SZSPNGQMLQPZAK-QHCPKHFHSA-N
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Description

Fmoc-2-fluoro-L-homophenylalanine is a specialty product used for proteomics research . It has a molecular weight of 419.44 and a molecular formula of C25H22FNO4 .


Molecular Structure Analysis

The molecular structure of Fmoc-2-fluoro-L-homophenylalanine is represented by the formula C25H22FNO4 . The SMILES string representation is C1=CC=C(C(=C1)CC@@HO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F .


Chemical Reactions Analysis

The Fmoc group in Fmoc-2-fluoro-L-homophenylalanine is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-2-fluoro-L-homophenylalanine is a white powder . Its molecular weight is 419.44 and its molecular formula is C25H22FNO4 .

Scientific Research Applications

1. Biochemical Probing with Positron Emission Tomography

4‐[18F]Fluoro‐L‐m‐tyrosine (FMT), an analog of L‐3,4‐di‐hydroxyphenylalanine, has been used in positron emission tomography to probe striatal dopaminergic function. This compound demonstrates selective decarboxylation in the striatum, forming 4‐fluoro‐3‐hydroxyphenylethylamine and its metabolites, making it a useful biochemical probe for evaluating central dopaminergic mechanisms (Melega et al., 1989).

2. Development of Antibacterial Composite Materials

Fmoc-decorated self-assembling building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, have shown promise in antibacterial and anti-inflammatory applications. These nanoassemblies have been integrated into resin-based composites, demonstrating significant antibacterial capabilities and offering a new avenue for the development of biomedical materials (Schnaider et al., 2019).

3. Synthesis of Photoactive Peptides

N-Fmoc-L-p-azidotetrafluorophenylalanine, synthesized from achiral materials and used in solid-phase Fmoc chemistry, facilitates the creation of photoactive peptides containing fluorinated residues. This development is significant in the field of peptide synthesis and potential applications in biochemistry and materials science (Redman & Ghadiri, 2002).

4. Supramolecular Features in Biomedical Applications

Fmoc amino acids like Fmoc-tyrosine and Fmoc-phenylalanine are gaining attention for designing hydrogelators, biomaterials, and therapeutics. A comprehensive summary of their structural and supramolecular features helps in recognizing properties essential for biomedical research (Bojarska et al., 2020).

5. Hydrogelation and Nanotube Formation

Cation-modified Fmoc-Phe derivatives have been found to self-assemble and form hydrogel networks spontaneously without the need for pH adjustment or organic cosolvents. These developments are crucial for biological applications of Fmoc-Phe-derived hydrogels (Rajbhandary et al., 2017).

6. Enhancing Antibacterial Properties with Silver Ions

Fmoc-F-based self-assembled supramolecular hydrogels, incorporated with silver ions, have shown improved antibacterial properties against both gram-positive and gram-negative bacteria. This innovation suggests a potential application in biomedical fields (Zhao et al., 2021).

Safety and Hazards

Fmoc-2-fluoro-L-homophenylalanine should be handled with care to avoid contact with skin, eyes, or clothing, and to prevent ingestion and inhalation . It should be stored in a well-ventilated place and kept in a tightly closed container . In case of contact with skin or eyes, it is recommended to wash off with plenty of water .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-fluorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c26-22-12-6-1-7-16(22)13-14-23(24(28)29)27-25(30)31-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,27,30)(H,28,29)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSPNGQMLQPZAK-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301130889
Record name Benzenebutanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-fluoro-, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260587-53-8
Record name Benzenebutanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-fluoro-, (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260587-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenebutanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-fluoro-, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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